2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a morpholinopyridazinyl group, and a phenylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Synthesis of the morpholinopyridazinyl intermediate:
Coupling reactions: The chlorophenoxy and morpholinopyridazinyl intermediates are then coupled with a phenylacetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity, such as enzyme inhibition or receptor binding.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide: can be compared with other phenylacetamide derivatives or compounds containing chlorophenoxy and morpholinopyridazinyl groups.
Unique Features: The presence of both the chlorophenoxy and morpholinopyridazinyl groups in the same molecule may confer unique biological or chemical properties compared to similar compounds.
Highlighting Uniqueness
Structural Uniqueness: The combination of functional groups in this compound may result in unique reactivity and biological activity.
Its specific structure may make it suitable for applications that other similar compounds cannot achieve.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-3-7-19(8-4-17)30-15-22(28)24-18-5-1-16(2-6-18)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPEGZVPMENMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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